molecular formula C26H26N2O5 B423226 2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE

2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE

Cat. No.: B423226
M. Wt: 446.5g/mol
InChI Key: LWIPKFCFJKWCSX-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes ethoxy, methoxy, and methyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE typically involves multiple steps. The starting materials often include 2-methoxy-4-methylphenol and 4-methylbenzoic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE is unique due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(2-methoxy-4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C26H26N2O5/c1-5-32-24-15-19(9-13-22(24)33-26(30)20-10-6-17(2)7-11-20)16-27-28-25(29)21-12-8-18(3)14-23(21)31-4/h6-16H,5H2,1-4H3,(H,28,29)/b27-16+

InChI Key

LWIPKFCFJKWCSX-JVWAILMASA-N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)C)OC)OC(=O)C3=CC=C(C=C3)C

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)C)OC)OC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)C)OC)OC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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